methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core with functional groups including an amino, dimethylamino, and methyl ester substituent. These compounds are typically synthesized via cyclocondensation or nucleophilic substitution reactions, as seen in related thienopyridine systems .
Properties
IUPAC Name |
methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)6-4-5-13-10-7(6)8(12)9(17-10)11(15)16-3/h4-5H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNMOOUWIXXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353814 | |
| Record name | methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331857-03-5 | |
| Record name | methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . The reaction conditions often require the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the process is achieved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group at position 3 and dimethylamino group at position 4 participate in nucleophilic substitution reactions:
For example, alkylation with methyl iodide produces N-methyl derivatives, while acylation introduces ketone or amide functionalities .
Ester Group Transformations
The methyl ester at position 2 undergoes hydrolysis and transesterification:
The carboxylic acid intermediate is pivotal for synthesizing amide derivatives with antitumor activity .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization (demonstrated in analogous thienopyridines ):
| Substrate | Conditions | Yields | Catalyst System |
|---|---|---|---|
| 3-Bromo analog | Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃ | 35-84% | DME/H₂O (3:1), 100°C, 3-4.5h |
While the parent compound lacks a halide, brominated precursors enable C-C bond formation at position 3 for structural diversification .
Oxidation and Dimerization
Hypochlorite-mediated oxidation leads to unexpected dimerization pathways :
| Solvent System | Products | Mechanism | Yield |
|---|---|---|---|
| Aqueous NaOCl | N-N coupled dimer | Radical-mediated coupling | 58% |
| Dichloromethane | Intramolecular cyclized product | Electrophilic aromatic substitution | 65% |
The solvent polarity dictates reaction pathways, with aqueous conditions favoring intermolecular dimerization .
Cyclization Reactions
Acid-mediated cyclization forms fused polycyclic systems:
| Conditions | Products | Applications |
|---|---|---|
| Polyphosphoric acid (PPA), 120°C | Tetracyclic thienopyridine analogs | Enhanced bioactivity in lead compounds |
Key Structural Modifications and Biological Relevance
-
Amide derivatives (e.g., 3-amino-4-(trifluoromethyl) analogs) show antitubercular activity (IC₉₀ = 1.1 μM) .
-
Oxidative dimers exhibit unique stereoelectronic properties for materials science applications .
Reaction Optimization Challenges
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives:
- Inhibition of Tumor Growth : Research indicates that methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate exhibits significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The compound demonstrated a reduction in cell viability and tumor size in in vivo models using the chick chorioallantoic membrane (CAM) .
| Compound | Cell Line | IC50 (μM) | Effect on Cell Cycle |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Increased G0/G1 phase |
| Decreased S phase |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad Spectrum Activity : Several derivatives have been evaluated for their antimicrobial properties against bacterial and fungal strains. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like amoxicillin .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 8 |
| 5a | Escherichia coli | 16 |
Case Study 1: Triple-Negative Breast Cancer
In a study assessing the efficacy of thieno[2,3-b]pyridine derivatives against TNBC, compound 2e was highlighted for its ability to significantly reduce cell proliferation and tumor size in both in vitro and in vivo models. The study concluded that this compound could serve as a lead for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized derivatives against multiple strains. Compounds were tested for their ability to inhibit growth and showed promising results against resistant strains of bacteria, indicating their potential use in treating infections caused by antibiotic-resistant pathogens .
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thieno[2,3-b]pyridine derivatives vary primarily in substituents at positions 3, 4, and 4. Key analogs include:
Key Observations :
- Electron-Donating vs.
- Aromatic Substituents : Phenyl (Ph) or methoxy-phenyl (4-MeOPh) groups at position 6 improve π-π stacking interactions, relevant for materials science or drug design .
- Ester Flexibility : Methyl vs. ethyl esters influence solubility and metabolic stability; methyl esters generally exhibit faster hydrolysis rates .
Physicochemical Properties
Notes:
- The dimethylamino group in the ethyl analog contributes to a lower melting point (96–98°C) compared to bulkier analogs .
- Trifluoromethyl and phenyl substituents increase molecular weight and reduce solubility in polar solvents .
Biological Activity
Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 869802-26-6, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer activity and interactions with various biological targets.
- Molecular Formula : C11H13N3O2S
- Molecular Weight : 251.3 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Recent advancements have utilized microwave-assisted techniques to enhance yield and reduce reaction times .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-b]pyridine exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells (MDA-MB-231 and MCF-7), with effective concentrations leading to over 50% cell death within 72 hours at higher doses (25 µM) .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Concentration (µM) | % Cell Viability after 72h |
|---|---|---|
| MDA-MB-231 | 0.05 | ~90% |
| MDA-MB-231 | 2.5 | <50% |
| MDA-MB-231 | 25 | <10% |
| MCF-7 | 0.05 | ~85% |
| MCF-7 | 2.5 | ~40% |
| MCF-7 | 25 | <15% |
The mechanism of action appears to involve the inhibition of cancer stem cells (CSCs), which are pivotal in tumor recurrence and metastasis. The compound significantly reduced the proportion of CSCs in treated cell populations, indicating a potential role in targeting resistant cancer phenotypes .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Key Signaling Pathways : The compound has been implicated in the inhibition of pathways associated with cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry assays revealed that treated cells underwent significant apoptotic changes characterized by increased annexin V staining.
- Metabolic Profiling : Metabolomic studies indicated alterations in glycolytic and mitochondrial pathways upon treatment, suggesting a shift in cellular metabolism towards apoptosis .
Case Studies
A notable case study involved the evaluation of this compound's effects on breast cancer models. The study employed both in vitro assays and in vivo models to assess tumor growth inhibition. Results indicated a marked reduction in tumor size and weight when treated with this compound compared to control groups.
Q & A
Basic: What are the common synthetic strategies for preparing methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate and related derivatives?
Methodological Answer:
Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclization reactions. A modified Niementowski reaction is widely used, where 2-amino-3-thiophenecarboxylates are condensed with reagents like formamide or imidates under high temperatures (e.g., 200°C) to form the fused pyridine-thiophene core . For example, sulfonamido derivatives can be synthesized by reacting 3-amino-thienopyridine intermediates with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane with pyridine as a base, followed by crystallization . Key steps include optimizing stoichiometry, temperature, and purification via column chromatography or recrystallization.
Advanced: How can reaction conditions be systematically optimized for synthesizing thieno[2,3-b]pyridine derivatives?
Methodological Answer:
Advanced optimization employs Design of Experiments (DoE) and statistical modeling. For example, flow-chemistry setups enable precise control of reaction parameters (residence time, temperature, reagent ratios) while minimizing side reactions . Variables like solvent polarity (e.g., DMF vs. dichloromethane), catalyst loading, and heating methods (microwave vs. conventional) should be tested. Reaction progress can be monitored via HPLC or TLC, and purity assessed using melting-point analysis or NMR .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
X-ray crystallography is definitive for confirming molecular geometry, as demonstrated in studies of similar sulfonamido derivatives . 1H/13C-NMR identifies functional groups (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and aromatic coupling patterns. HRMS validates molecular weight, while IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Advanced: How can crystallography data resolve ambiguities in substituent positioning?
Methodological Answer:
Crystallography data (e.g., bond lengths, angles, and torsional parameters) distinguish between regioisomers. For example, the dimethylamino group at position 4 versus position 3 can be confirmed by comparing observed dihedral angles with computational models (e.g., DFT). Hydrogen-bonding networks in the crystal lattice (e.g., N–H···O interactions) further validate substituent orientation .
Basic: How is the biological activity of this compound screened in preclinical studies?
Methodological Answer:
Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assay) or parasites (e.g., antiplasmodial activity via β-hematin inhibition). Derivatives are tested at varying concentrations (1–100 µM) with controls, and IC50 values are calculated. Structural analogs with substituents like trifluoromethyl or chlorophenyl groups often show enhanced activity .
Advanced: How are structure-activity relationships (SAR) studied for antitumor derivatives?
Methodological Answer:
SAR studies compare analogs with systematic substitutions (e.g., 4-chlorophenyl vs. 3-methylphenyl). For instance, replacing a methyl group with trifluoromethyl at position 4 increases lipophilicity and bioavailability, as shown in antiplasmodial studies . Molecular docking into target proteins (e.g., kinases) identifies key interactions, while QSAR models correlate electronic/steric parameters with activity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Follow GHS guidelines : use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Waste should be neutralized (e.g., with dilute acetic acid) before disposal. Safety data sheets (SDS) for similar compounds highlight risks of skin/eye irritation and recommend emergency procedures (e.g., rinsing with water for 15 minutes) .
Advanced: How can conflicting biological activity data between assays be resolved?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers). Control for compound stability (e.g., HPLC monitoring) and solubility (DMSO concentration ≤0.1%). Cross-reference with crystallography data to rule out polymorphic effects .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
Column chromatography (silica gel, hexane/ethyl acetate gradient) separates crude products, while recrystallization from dichloromethane/petroleum ether yields high-purity crystals . Purity is confirmed by HPLC (≥95% peak area) and melting-point consistency (±2°C of literature values) .
Advanced: What mechanistic insights explain the cyclization of thienopyridine precursors?
Methodological Answer:
Cyclization involves nucleophilic attack of the thiophene amino group on electrophilic carbons (e.g., from chloroacetonitrile), followed by aromatization. For example, chloroacetonitrile reacts with cyanopyridine-2(1H)-thiones to form 3-aminothieno[2,3-b]pyridine intermediates, which undergo further condensation with triethyl orthoformate to yield pyrimidine-fused derivatives . Kinetic studies (e.g., variable-temperature NMR) can elucidate transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
